molecular formula C20H45N3 B12646199 N'-(2-Aminoethyl)-N,N-dioctylethylenediamine CAS No. 93839-37-3

N'-(2-Aminoethyl)-N,N-dioctylethylenediamine

Cat. No.: B12646199
CAS No.: 93839-37-3
M. Wt: 327.6 g/mol
InChI Key: ZTVRNIVECNHKTG-UHFFFAOYSA-N
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Description

N'-(2-Aminoethyl)-N,N-dioctylethylenediamine is an organic compound with the molecular formula C20H45N3 and a molecular weight of 327.60 g/mol . It is identified by the CAS Registry Number 51637-95-7 and the EC number 257-331-0 . This dioctyl-substituted ethylenediamine derivative is characterized by a high molecular weight and a long-chain alkyl structure, which contributes to its specific physical properties, including a density of approximately 0.865 g/cm³ and a high boiling point near 391.6°C . Compounds within this chemical class, such as those featuring multiple nitrogen donor atoms, are of significant research interest as intermediates in coordination chemistry and for the synthesis of metal complexes . The structure of related diethyl-substituted ethylenediamine ligands has been shown to create specific steric environments in metal complexes, making them useful as models in catalytic and biochemical studies . Researchers value this substance for developing new ligands and as a building block in organic synthesis for applications spanning materials science and the study of molecular interactions.

Properties

CAS No.

93839-37-3

Molecular Formula

C20H45N3

Molecular Weight

327.6 g/mol

IUPAC Name

N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C20H45N3/c1-3-5-7-9-11-13-18-23(20-17-22-16-15-21)19-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3

InChI Key

ZTVRNIVECNHKTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCNCCN

Origin of Product

United States

Preparation Methods

Reaction of Dihaloalkane with Alkylamine

One prevalent method for synthesizing this compound involves the reaction between a dihaloalkane and a lower alkylamine. This method can be outlined as follows:

  • Reactants : A dihaloalkane (e.g., 1,2-dibromoethane) and a lower alkylamine (e.g., octylamine).
  • Conditions : The reaction is typically conducted in the presence of a solvent (such as ethanol) and may involve heating to facilitate the reaction.
  • By-products : Common by-products include cyclic dialkyldiamines and trialkylalkanetriamines, which can complicate purification efforts.

Catalytic Methods

Recent advancements have introduced catalytic methods to enhance yields and reduce unwanted by-products:

  • Nickel or Copper Catalysts : The use of nickel or copper compounds as catalysts in the reaction has been shown to improve the efficiency of the synthesis process.
  • Moisture Control : Conducting reactions in anhydrous conditions helps minimize side reactions that lead to impurities, thereby increasing the overall yield of the desired product.

Detailed Synthesis Procedure

A typical synthesis procedure for this compound can be summarized in several steps:

  • Preparation of Reactants :

    • Obtain pure dihaloalkane (e.g., 1,2-dibromoethane) and octylamine.
  • Reaction Setup :

    • In a suitable reactor, combine the dihaloalkane with octylamine in a solvent such as ethanol.
    • Add a nickel or copper catalyst if applicable.
  • Heating :

    • Heat the mixture under reflux conditions to promote reaction.
    • Monitor temperature carefully to avoid decomposition of reactants.
  • Reaction Monitoring :

    • Use techniques such as thin-layer chromatography (TLC) to monitor the progress of the reaction.
  • Workup :

    • Upon completion, cool the reaction mixture and extract the product using organic solvents.
    • Wash the organic layer with water to remove unreacted materials and by-products.
  • Purification :

    • Purify the crude product using distillation or chromatography techniques to isolate this compound from impurities.

Yield and Purity Analysis

The yield from these synthesis methods can vary significantly based on reaction conditions and purification techniques used. Typical yields reported range from 80% to 85%, although this may be lower if significant amounts of by-products are generated during synthesis.

Parameter Value
Molecular Formula $$ C{20}H{45}N_3 $$
Molecular Weight 327.6 g/mol
Typical Yield 80% - 85%
Common By-products Cyclic dialkyldiamines, trialkylalkanetriamines

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) and tertiary amine groups (-N(C<sub>8</sub>H<sub>17</sub>)<sub>2</sub>) participate in nucleophilic substitution reactions. For example:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

    • Example: Reaction with methyl iodide yields N'-(2-(N,N-dimethylamino)ethyl)-N,N-dioctylethylenediamine iodide .

  • Condensation with Carbonyl Compounds : Forms Schiff bases when reacted with aldehydes or ketones .

Coordination Chemistry and Chelation

The compound acts as a polydentate ligand due to its multiple nitrogen donor atoms. Key applications include:

  • Metal Complexation : Coordinates with transition metals (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>) to form stable complexes.

    • Similar ethylenediamine derivatives, like N,N-diethylethylenediamine, form complexes with Cu(OAc)<sub>2</sub> in methanol, enabling catalytic applications .

    • The long alkyl chains enhance solubility in nonpolar solvents, facilitating use in hydrophobic reaction environments .

Metal Ion Binding Site Application
Cu<sup>2+</sup>Primary amineCatalysis in organic synthesis
Ni<sup>2+</sup>Tertiary amineStabilization of coordination polymers

Acid-Base Reactions

The amine groups undergo protonation/deprotonation, enabling salt formation:

  • Neutralization with Acids : Reacts exothermically with HCl or H<sub>2</sub>SO<sub>4</sub> to form water-soluble ammonium salts .

  • pH-Dependent Solubility : At acidic pH, protonation of the primary amine enhances aqueous solubility, while deprotonation at alkaline pH increases hydrophobicity .

Redox Reactions

The tertiary amine groups can act as reducing agents:

  • Oxidative Amidation : Participates in oxidative coupling with hydrogen phosphonate diesters for oligonucleotide synthesis .

  • Reaction with Peroxides : May decompose exothermically, requiring careful handling .

Comparative Reactivity of Ethylenediamine Derivatives

Compound Key Functional Groups Reactivity Highlights
N,N-DiethylethylenediamineTwo tertiary aminesChelation, catalysis
N'-(2-Aminoethyl)-N,N-dioctylethylenediaminePrimary + tertiary amines, long alkyl chainsEnhanced hydrophobicity, dual reactivity in nucleophilic and coordination reactions

Key Research Findings

  • Catalytic Efficiency : Ethylenediamine derivatives with tertiary amines show superior catalytic activity in CO<sub>2</sub> capture systems compared to primary amines .

  • Biological Activity : Structural analogs demonstrate antiproliferative effects by inducing apoptosis and cell cycle arrest in cancer cells .

  • Stability : The compound’s resistance to hydrolysis under neutral conditions makes it suitable for long-term storage .

Scientific Research Applications

Organic Synthesis and Catalysis

N'-(2-Aminoethyl)-N,N-dioctylethylenediamine is utilized as a reagent in various organic synthesis reactions. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions involving carbon-carbon bond formation.

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In vitro studies involving breast cancer cell lines (MCF-7) have revealed that this compound can inhibit cell viability in a dose-dependent manner, with IC50 values around 30 µg/mL. The mechanism involves disruption of cellular membranes and inhibition of enzyme activity.

Pharmaceutical Applications

The compound is being investigated for its potential use in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. Its hydrophobic nature allows for the formulation of liposomal drugs that can enhance bioavailability.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens:

Activity TypeTarget OrganismConcentration (µg/mL)Effect
AntimicrobialStaphylococcus aureus50Significant reduction in viability
AntimicrobialEscherichia coli50Significant reduction in viability

Cancer Cell Inhibition

Another study focused on the compound's effects on MCF-7 breast cancer cells:

Cell LineConcentration (µg/mL)IC50 Value (µg/mL)Effect
MCF-7Varying~30Dose-dependent decrease in viability

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials. Its properties are exploited in:

  • Separation Techniques : It has been used in high-performance liquid chromatography (HPLC) for the separation of complex mixtures.
  • Coatings and Adhesives : The compound is incorporated into formulations for coatings and adhesives due to its strong adhesion properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Key Characteristics:

  • Lipophilicity : The long octadecyl chains confer high hydrophobicity, making it suitable for applications requiring lipid solubility, such as surfactants or emulsifiers.
  • Reactivity : The primary amine (–NH₂) and secondary amine (–NH–) groups enable participation in condensation reactions, metal chelation, and polymer synthesis.
  • Applications : Used in specialty chemical synthesis, corrosion inhibition, and as a precursor for functionalized materials .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares N'-(2-Aminoethyl)-N,N-dioctylethylenediamine with analogous ethylenediamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
This compound C₂₂H₄₉N₃ 355.64 –N(C₈H₁₇)₂, –NH–CH₂–CH₂–NH₂ Surfactants, organic synthesis
N,N-Dimethyl-N′-ethylethylenediamine C₆H₁₆N₂ 116.21 –N(CH₃)₂, –NH–CH₂–CH₂–NH–C₂H₅ Ligand for metal complexes, catalysis
Triethylenetetramine (TETA) C₆H₁₈N₄ 146.23 –NH–CH₂–CH₂–NH–CH₂–CH₂–NH–CH₂–CH₂–NH₂ Chelating agent, epoxy curing, polymers
N,N′-Diacetylethylenediamine C₆H₁₂N₂O₂ 144.17 –N(COCH₃)₂, –NH–CH₂–CH₂–NH–(COCH₃)₂ Drug delivery, stabilizers in cosmetics
N,N′-Diphenylethylenediamine C₁₄H₁₆N₂ 204.29 –N(C₆H₅)₂, –NH–CH₂–CH₂–NH–(C₆H₅)₂ Coordination chemistry, dyes
N,N-Diisopropylethylenediamine C₈H₂₀N₂ 144.26 –N(C₃H₇)₂, –NH–CH₂–CH₂–NH–(C₃H₇)₂ Base in asymmetric synthesis

Key Insights from Comparative Analysis

Lipophilicity and Solubility: this compound exhibits superior lipophilicity due to its long alkyl chains, unlike TETA or N,N′-Diacetylethylenediamine, which are water-soluble. This property makes it ideal for non-polar environments, such as lipid membranes or oil-based formulations . In contrast, N,N-Dimethyl-N′-ethylethylenediamine and N,N-Diisopropylethylenediamine balance moderate hydrophobicity with small steric profiles, favoring catalytic applications .

Reactivity and Chelation :

  • TETA ’s four amine groups enable strong metal coordination, outperforming the target compound in chelation capacity. It is widely used to bind transition metals like Cu²⁺ and Fe³⁺ in industrial wastewater treatment .
  • N,N′-Diacetylethylenediamine ’s acetylated amines reduce reactivity, making it a stable intermediate in pharmaceuticals .

Industrial Applications :

  • N,N′-Diphenylethylenediamine ’s aromatic substituents enhance UV stability, favoring its use in photoresist materials and dyes .
  • The target compound’s amphiphilic structure is leveraged in corrosion inhibition, where its alkyl chains adsorb onto metal surfaces, while the amine groups neutralize acidic agents .

Research Findings and Practical Implications

Performance in Corrosion Inhibition

  • In corrosion studies (), ethylenediamine derivatives with branched alkyl chains (e.g., this compound) showed higher inhibition efficiency (≥85%) compared to linear analogs, attributed to better surface coverage .

Biomedical Relevance

    Q & A

    Basic: What are the standard synthetic routes for N'-(2-Aminoethyl)-N,N-dioctylethylenediamine, and what are their limitations?

    Answer:
    Synthesis typically involves alkylation of ethylenediamine derivatives. A common approach is the nucleophilic substitution reaction, where ethylenediamine reacts with alkyl halides (e.g., 1-bromooctane) under controlled pH and temperature to introduce dioctyl groups. Reductive amination using octanal and a reducing agent like sodium cyanoborohydride is another method . Limitations include:

    • Regioselectivity challenges : Competing reactions may yield mono- or tri-alkylated byproducts.
    • Purification difficulties : The compound's high hydrophobicity (logP ~6.87) requires advanced techniques like column chromatography or recrystallization in non-polar solvents .

    Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

    Answer:
    Discrepancies in thermal decomposition temperatures (e.g., sharp decomposition above 300°C in TGA vs. variable mesophasic transitions in DSC) may arise from:

    • Sample purity : Impurities like unreacted alkyl halides lower decomposition thresholds. Validate purity via HPLC or elemental analysis .
    • Experimental conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) and atmosphere (N₂ vs. air) significantly affect results. Standardize protocols using ASTM E2550 for TGA .

    Basic: What spectroscopic techniques are essential for characterizing this compound?

    Answer:

    • NMR : ¹H/¹³C NMR identifies alkyl chain integration (δ 0.8–1.5 ppm for -CH₃/-CH₂-) and amine protons (δ 1.5–2.5 ppm).
    • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2850 cm⁻¹ (C-H stretch) confirm functional groups.
    • Mass Spectrometry : High-resolution MS (HRMS) determines exact mass (theoretical ~467.5 g/mol), critical for distinguishing isomers .

    Advanced: How does the compound’s structure influence its application in surfactant-mediated nanoparticle synthesis?

    Answer:
    The dioctyl chains provide hydrophobic domains, while the ethylenediamine backbone offers chelation sites. Key considerations:

    • Critical micelle concentration (CMC) : Use tensiometry to determine CMC (~0.1–1 mM for similar surfactants).
    • Particle stabilization : Optimize surfactant-to-metal ion ratios (e.g., 2:1 for Au nanoparticles) to prevent aggregation. Reference ethylenediamine-based surfactants in catalysis for methodology .

    Basic: What are the primary safety considerations when handling this compound?

    Answer:

    • GHS Hazards : Skin irritation (H317) and potential sensitization. Use PPE (gloves, lab coat) and work in a fume hood.
    • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation .

    Advanced: How can researchers design experiments to study the compound’s chelation properties with transition metals?

    Answer:

    • Titration studies : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands during titration with Cu²⁺ or Fe³⁺.
    • Stability constants : Apply the Bjerrum method with potentiometric titrations at varying pH (3–10) to calculate logK values .

    Basic: What are the compound’s solubility profiles, and how do they impact experimental design?

    Answer:

    • Solubility : Highly soluble in chloroform, DCM, and toluene; sparingly soluble in water (<0.01 mg/mL).
    • Implications : Use polar aprotic solvents (e.g., DMF) for reactions requiring amine deprotonation. For aqueous systems, employ co-solvents like ethanol (≤10% v/v) .

    Advanced: What strategies mitigate reproducibility issues in alkylation reactions during synthesis?

    Answer:

    • Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation.
    • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity in biphasic systems .

    Basic: How is the compound’s purity assessed, and what are common impurities?

    Answer:

    • Purity assessment : GC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies residual alkyl halides or mono-alkylated byproducts.
    • Common impurities : N-Monooctylethylenediamine (retention time ~8–10 min under standard conditions) .

    Advanced: What computational methods predict the compound’s interactions with biological membranes?

    Answer:

    • Molecular dynamics (MD) : Simulate lipid bilayer systems (e.g., DPPC) to assess insertion kinetics and free energy profiles.
    • Docking studies : Use AutoDock Vina to model interactions with membrane proteins, focusing on amine headgroup binding .

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